molecular formula C23H21N7O4 B6548554 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946364-51-8

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548554
CAS No.: 946364-51-8
M. Wt: 459.5 g/mol
InChI Key: SKJQPLAHBGNLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolopyrimidine core (3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl) substituted with a 4-methoxyphenyl group at position 2. The triazolopyrimidine is linked via a piperazine ring to a 2H-1,3-benzodioxole (methylenedioxyphenyl) moiety through a carbonyl group. The benzodioxole group may enhance metabolic stability, while the 4-methoxyphenyl substituent is commonly associated with modulating electronic and steric properties for target binding .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O4/c1-32-17-5-3-16(4-6-17)30-22-20(26-27-30)21(24-13-25-22)28-8-10-29(11-9-28)23(31)15-2-7-18-19(12-15)34-14-33-18/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJQPLAHBGNLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=C(C=C5)OCO6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and various therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzodioxole Ring : This can be synthesized through the cyclization of catechol with formaldehyde.
  • Synthesis of the Triazolo-Pyrimidine Moiety : The triazolo-pyrimidine structure is formed through the reaction of appropriate precursors under controlled conditions.
  • Piperazine Ring Formation : The piperazine ring is integrated via nucleophilic substitution reactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features allow it to modulate these targets' activities, leading to various biological effects. The exact pathways involved depend on the specific biological context and target interaction.

Biological Activities

The compound exhibits a range of biological activities:

Anticancer Activity

Research has shown that derivatives containing benzodioxole moieties can exhibit significant anticancer properties. For instance:

  • Compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines including cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cells.
  • A specific derivative showed an IC50 value indicating potent anticancer activity against Hep3B cells, significantly reducing α-fetoprotein secretion levels compared to untreated controls .

Antimicrobial Activity

Compounds derived from benzodioxole have been reported to possess antimicrobial properties against various bacterial strains. For example:

  • Studies indicate that compounds with bulky hydrophobic groups demonstrate enhanced antimicrobial activity against pathogens like Escherichia coli and Bacillus subtilis due to their structural characteristics .

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory and analgesic effects. Research suggests that benzodiazepine derivatives exhibit these properties, potentially making them useful in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

Study Compound Cell Line IC50 (mM) Comments
1Compound 2aHep3B2.5Significant reduction in α-FP secretion
2Compound 6aCaco-28.0Moderate cytotoxicity observed
3Compound 7bHeLa9.0Weak anticancer activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Triazolopyrimidine Derivatives

A. Antiplatelet/Antibacterial Triazolopyrimidines ()
Compounds such as 16m and 7u share the triazolo[4,5-d]pyrimidine core but differ in substituents. For example:

  • 16m includes a cyclopropylamine group and a sugar-derived moiety, enhancing solubility and targeting bacterial or platelet aggregation pathways.
  • 7u substitutes the sugar with a thio-propanol group, which may alter pharmacokinetics (e.g., shorter half-life due to increased hydrophilicity).

Key Difference : The target compound lacks sugar or thiol groups but incorporates a benzodioxole-carbonyl-piperazine chain, which may confer greater metabolic stability compared to 7u/16m .

B. Anticancer Triazolopyrimidines ()
Derivatives like 2 (3-(4-methoxybenzyl)-5-thioxo-triazolopyrimidine) and its glycosylated analogs (3 , 6a-c ) feature a 4-methoxybenzyl group similar to the target compound’s 4-methoxyphenyl substitution. These compounds exhibit cytotoxicity against MCF-7 and A549 cells, suggesting that the 4-methoxy aromatic group is critical for intercalation or enzyme inhibition. However, the target compound’s benzodioxole and piperazine moieties may redirect its activity toward different targets (e.g., kinases vs. DNA) .

Pyrazolo- and Pyrimido-Pyrimidine Analogues

A. Kinase Inhibitors () Compound 3d (pyrimido[4,5-d]pyrimidinone) shares a methoxyphenyl group and piperazine linker. The triazolopyrimidine core in the target may offer stronger π-π stacking compared to pyrimido[4,5-d]pyrimidinone .

B. Pyrazolo[1,5-a]Pyrimidinones () MK66 and MK63 replace the triazole ring with a pyrazole core.

Piperazine-Linked Compounds ()

A. Benzimidazole-Pyrazolopyrimidine Hybrids ()
Compound 8 combines pyrazolo[1,5-a]pyrimidine with a benzimidazole and fluorophenyl-piperazine group. Unlike the target compound, this structure targets morpholine-associated pathways (e.g., mTOR), highlighting how piperazine’s positioning influences target selectivity .

B. Pyrrolo[3,4-b]Pyrazines ()
The compound (5S)-6-(5-chloropyridin-2-yl)-7-oxo-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate uses piperazine as a carboxylate ester linker. This contrasts with the target’s amide linkage, which may enhance hydrolytic stability .

Research Findings and Implications

  • Structural Flexibility : Piperazine linkers and methoxyaryl groups are recurrent motifs, suggesting their importance in optimizing solubility and target engagement .
  • Activity Modulation : The triazolopyrimidine core’s nitrogen-rich structure enables diverse interactions (e.g., hydrogen bonding, π-stacking), but substituents dictate specificity (e.g., anticancer vs. antibacterial) .
  • Metabolic Stability : The benzodioxole group in the target compound may reduce oxidative metabolism compared to compounds with unprotected phenyl rings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.